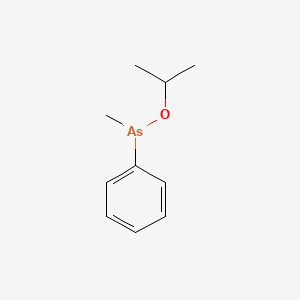
Propan-2-yl methyl(phenyl)arsinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl methyl(phenyl)arsinite is an organoarsenic compound with the molecular formula C10H15AsO It is characterized by the presence of an arsenic atom bonded to a propan-2-yl group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl methyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with isopropyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to accommodate the increased demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl methyl(phenyl)arsinite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides, which are more stable and less reactive.
Reduction: Reduction reactions can convert the compound into its corresponding arsenic hydrides.
Substitution: The phenyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine, and the reactions are conducted under controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include arsenic oxides, arsenic hydrides, and various substituted derivatives of this compound
Aplicaciones Científicas De Investigación
Propan-2-yl methyl(phenyl)arsinite has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propan-2-yl methyl(phenyl)arsinite involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the arsenic atom, which forms covalent bonds with sulfur atoms in thiol groups.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the propan-2-yl and methyl groups.
Arsenic trioxide: A simpler arsenic compound with different chemical properties and applications.
Dimethylarsinic acid: Contains two methyl groups bonded to arsenic, differing in structure and reactivity.
Uniqueness
Propan-2-yl methyl(phenyl)arsinite is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
64423-22-9 |
|---|---|
Fórmula molecular |
C10H15AsO |
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
methyl-phenyl-propan-2-yloxyarsane |
InChI |
InChI=1S/C10H15AsO/c1-9(2)12-11(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
BOFRLXDDXIYZGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[As](C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















